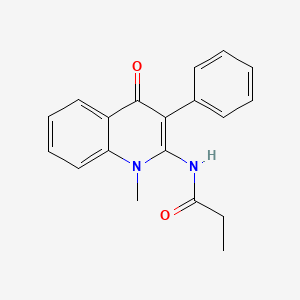
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .
化学反応の分析
Types of Reactions
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different reactivity and applications.
Uniqueness
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
特性
CAS番号 |
896855-96-2 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22) |
InChIキー |
WYPVXZHHKZQXEI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 |
溶解性 |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

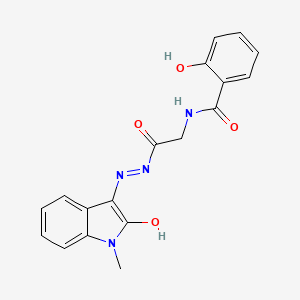
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
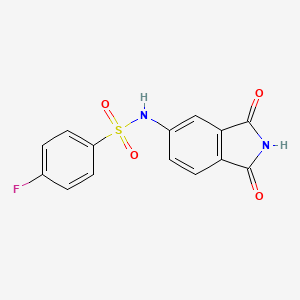
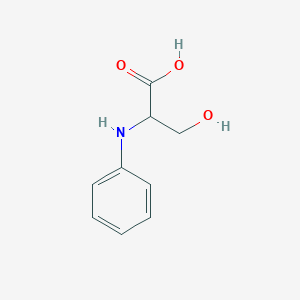

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

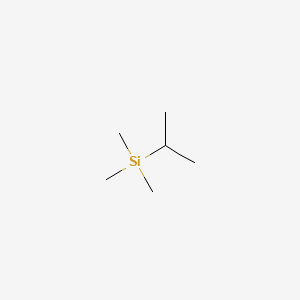

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

